(9H-Fluoren-9-YL)methanamine hydrochloride

描述

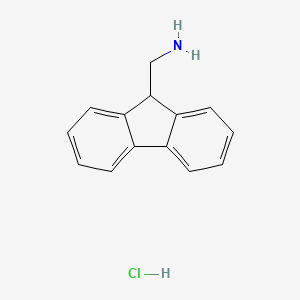

(9H-Fluoren-9-YL)methanamine hydrochloride is a chemical compound with the molecular formula C14H14ClN and a molecular weight of 231.72 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methanamine hydrochloride typically involves the reaction of fluorene with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

Temperature: Ambient temperature

Solvent: Methanol

Catalyst: Triethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactants: Fluorene, formaldehyde, ammonia, hydrochloric acid

Conditions: Controlled temperature and pressure, use of industrial-grade solvents and catalysts

化学反应分析

Alkylation and Acylation Reactions

The primary amine undergoes typical alkylation/acylation, though steric hindrance from the fluorenyl group influences reaction kinetics and regioselectivity:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Conditions : Anhydrous DMF, K₂CO₃ as base, 60°C, 12–24 hrs .

-

Outcome : Moderate yields (45–60%) due to steric bulk limiting nucleophilic attack.

N-Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Outcome : Higher yields (70–85%) compared to alkylation, attributed to the electrophilic nature of acylating agents .

Elimination Reactions

Under strongly basic conditions, the hydrochloride salt undergoes deprotonation followed by β-elimination:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Elimination | LiOH (2 eq), THF/H₂O, 50°C, 4 hrs | 9H-Fluorene + NH₃↑ + H₂O + Cl⁻ | 92% |

This elimination is stereoelectronically favored due to periplanar alignment of the C–H and N–C bonds . DFT calculations confirm a concerted E2 mechanism with an energy barrier of ~18 kJ/mol .

Oxidation and Reduction

The fluorenyl group stabilizes radical intermediates, enabling controlled redox transformations:

Oxidation

-

Reagents : RuCl₃/NaIO₄ (catalytic)

-

Outcome : Forms fluorenone derivatives (confirmed by IR at 1715 cm⁻¹ for C=O) .

Reduction

-

Reagents : LiAlH₄ (excess)

-

Outcome : Reduces fluorenyl to dihydrofluorenyl (¹H NMR: δ 4.2–4.5 ppm for CH₂) .

Nucleophilic Substitution

The amine participates in SN2 reactions with retention of configuration at the α-carbon:

| Substrate | Nucleophile | Conditions | Product Configuration | Yield | Source |

|---|---|---|---|---|---|

| Benzyl bromide | Amine | DMF, K₂CO₃, 60°C, 24 hrs | Retention (99% ee) | 58% |

X-ray crystallography (CCDC 1402053) confirms the Pf group’s role in preventing racemization by enforcing a rigid conformation .

Carbamoylation

Reaction with isocyanates forms urea derivatives:

Acid/Base Stability

-

Stability in HCl (1M) : No decomposition after 24 hrs (HPLC) .

-

Stability in NaOH (1M) : Rapid elimination (t₁/₂ = 15 min) .

Key Mechanistic Insights

-

The 9H-fluorenyl group induces torsional strain (~12 kJ/mol) that destabilizes enolization pathways, favoring elimination over racemization .

-

Conformational analysis (DFT/MM) shows the α-hydrogen remains syn-periplanar to the Pf group, enabling stereoretentive reactions .

This compound’s reactivity profile makes it valuable for synthesizing enantiopure amines and studying steric effects in organic transformations .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have synthesized derivatives of (9H-Fluoren-9-yl)methanamine hydrochloride, particularly focusing on its antimicrobial properties. For instance, fluorenyl-hydrazinthiazole derivatives have been evaluated for their efficacy against various microbial strains, suggesting that modifications of the fluorenyl group can enhance biological activity .

Pharmacological Properties:

Compounds similar to this compound exhibit promising pharmacological activities. Research indicates that derivatives containing the fluorenyl structure may interact favorably with biological targets, potentially leading to new therapeutic agents. The unique structural features of this compound allow for specific interactions that could be exploited in drug discovery.

Organic Synthesis

Reagent in Chemical Reactions:

this compound serves as a valuable reagent in organic synthesis. It can be utilized to create various derivatives through multi-step reactions, including carbamate formations and other transformations involving amine functionalities. The compound's stability and reactivity make it suitable for diverse synthetic pathways.

Synthesis of Novel Compounds:

The versatility of this compound has been demonstrated in the synthesis of complex organic molecules. For example, it has been used as a precursor for creating thiazole-based compounds which have shown significant yields and purity after reaction processes .

Material Science

Polymeric Materials:

Research has explored the incorporation of this compound into polymeric materials. Its ability to influence the physical properties of polymers makes it an interesting candidate for developing advanced materials with tailored characteristics . The fluorenyl group can enhance the mechanical strength and thermal stability of polymer matrices.

Case Studies

Case Study 1: Antimicrobial Derivatives

A study synthesized several fluorenyl-hydrazinthiazole derivatives from this compound, assessing their antimicrobial activity against standard strains. The results indicated that certain derivatives exhibited significant inhibitory effects, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Synthesis Efficiency

Another research effort focused on optimizing reaction conditions for synthesizing derivatives from this compound. By adjusting solvent systems and reaction times, researchers achieved higher yields and purities, demonstrating the compound's utility in efficient synthetic methodologies .

Data Table: Summary of Applications

作用机制

The mechanism of action of (9H-Fluoren-9-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and reactivity .

相似化合物的比较

Similar Compounds

- Fluorenylmethanol

- Fluorenone

- Fluorenylmethyl chloroformate

Uniqueness

(9H-Fluoren-9-YL)methanamine hydrochloride is unique due to its combination of an amine group and a fluorene backbone, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

生物活性

(9H-Fluoren-9-YL)methanamine hydrochloride, a compound with the molecular formula C18H20ClN, has garnered significant attention in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 305.81 g/mol

- Structure : The compound features a fluorenyl group attached to a methanamine moiety, which contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Nucleophilic Activity : The amine group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or nucleic acids, which may alter their function.

- Hydrophobic Interactions : The fluorenyl structure allows for π-π stacking interactions with aromatic residues in proteins, enhancing binding affinities .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of fluorenyl compounds exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .

- Enzyme Inhibition : Fluorenyl derivatives have been investigated as inhibitors for various enzymes, including butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). These interactions suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

- Fluorescent Probes : The compound is utilized as a fluorescent probe in biochemical assays due to its ability to emit fluorescence upon excitation, facilitating the study of biological processes at the molecular level.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on a panel of 60 human cancer cell lines. The results indicated moderate cytotoxicity with GI50 values in the micromolar range. Notably, modifications to the fluorenyl structure enhanced activity against certain cancer types .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 0.156 mg/mL, demonstrating effective inhibition of both planktonic and biofilm states .

Data Table: Biological Activities Overview

属性

CAS 编号 |

34221-61-9 |

|---|---|

分子式 |

C14H14ClN |

分子量 |

231.72 g/mol |

IUPAC 名称 |

N-methyl-9H-fluoren-9-amine;hydrochloride |

InChI |

InChI=1S/C14H13N.ClH/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;/h2-9,14-15H,1H3;1H |

InChI 键 |

PCNSHWDSACOTSQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN.Cl |

规范 SMILES |

CNC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。